1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate
Description
This compound is a benzimidazole derivative featuring a trityl-protected tetrazole group (1-(triphenylmethyl)-1H-tetrazol-5-yl), a biphenylmethyl substituent, and a cyclohexyloxycarbonyloxyethyl ester moiety. The structure suggests it functions as a prodrug, where enzymatic hydrolysis of the ester group releases the active metabolite. Such a design aims to enhance oral bioavailability and stability, common in angiotensin II receptor blockers (ARBs) like candesartan cilexetil . The trityl group on the tetrazole stabilizes the molecule during synthesis, preventing undesired reactions .
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44N6O6/c1-34(61-49(59)62-40-23-12-5-13-24-40)60-47(57)43-27-16-28-44-45(43)55(48(58)51-44)33-35-29-31-36(32-30-35)41-25-14-15-26-42(41)46-52-53-54-56(46)50(37-17-6-2-7-18-37,38-19-8-3-9-20-38)39-21-10-4-11-22-39/h2-4,6-11,14-22,25-32,34,40H,5,12-13,23-24,33H2,1H3,(H,51,58) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLRWUTVQRHDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC(=O)OC9CCCCC9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676252 | |
| Record name | 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
824.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934495-65-5 | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2,3-dihydro-2-oxo-3-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934495-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The empirical formula of the compound is with a molecular weight of approximately 610.66 g/mol. The structure comprises several functional groups, including a benzimidazole core, which is known for its pharmacological properties.
Structural Analysis
The crystal structure reveals that the dihydrobenzimidazole ring system is essentially planar, with a root mean square deviation of 0.021 Å. The cyclohexane moiety adopts a chair conformation, and the tetrazole ring exhibits a twist relative to the attached biphenyl group. Notably, intermolecular hydrogen bonding contributes to the stability of the crystal lattice, forming zigzag chains along the b-axis .
Pharmacological Significance
The compound is related to Candesartan Cilexetil , an antihypertensive medication. This relationship suggests that the compound may exhibit similar pharmacological effects, particularly in modulating blood pressure through angiotensin receptor antagonism.
Research indicates that compounds with a benzimidazole structure often interact with various biological targets, including enzymes and receptors involved in cardiovascular regulation. The specific mechanism for this compound may involve:
- Inhibition of Angiotensin II Receptors: Similar to Candesartan, it may block angiotensin II from binding to its receptor, leading to vasodilation and reduced blood pressure.
- Modulation of Ion Channels: Some studies suggest that benzimidazole derivatives can affect ion channels, influencing cardiac and vascular smooth muscle contraction.
Case Studies and Research Findings
-
Antihypertensive Effects:
- A study demonstrated that derivatives of benzimidazole showed significant reductions in systolic and diastolic blood pressure in hypertensive animal models. The specific compound's efficacy compared to Candesartan was evaluated, showing promising results in lowering blood pressure without major side effects .
- Cellular Studies:
- Toxicity Assessments:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antihypertensive | Significant reduction in blood pressure | |
| Endothelial Function | Increased nitric oxide production | |
| Cytotoxicity | Moderate toxicity at high concentrations |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Empirical Formula | |
| Molecular Weight | 610.66 g/mol |
| Crystal Structure | Planar dihydrobenzimidazole ring |
| Conformation | Chair (cyclohexane) |
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its potential as a pharmaceutical agent. The following applications have been identified:
Antihypertensive Activity
Research indicates that compounds similar to this benzimidazole derivative exhibit antihypertensive properties. The benzimidazole scaffold is known for its role in angiotensin receptor antagonism, which helps in managing hypertension and related cardiovascular diseases .
Anticancer Properties
The structural components of the compound suggest potential anticancer activity. Benzimidazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
Neurological Applications
Given the presence of tetrazole moieties, this compound may have neuroprotective effects or applications in treating neurological disorders. Tetrazoles are known to influence neurotransmitter systems and could potentially be developed into treatments for conditions such as anxiety or depression .
Synthesis and Derivatives
The synthesis of this compound involves several steps, often starting from simpler benzimidazole derivatives. The synthetic routes typically include:
- Formation of the benzimidazole core .
- Introduction of the cyclohexyloxycarbonyl group .
- Attachment of the triphenylmethyl-tetrazole moiety , which enhances the pharmacological profile of the final product .
Case Studies
Several studies highlight the efficacy of similar compounds in clinical settings:
Case Study 1: Antihypertensive Effects
A study demonstrated that a related benzimidazole compound effectively reduced blood pressure in hypertensive animal models, showcasing its potential for further development into a therapeutic agent .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on cancer cell lines revealed that derivatives with similar structures inhibited cell growth significantly compared to control groups, indicating a promising avenue for cancer therapy .
Comparison with Similar Compounds
Candesartan Cilexetil
Structural Similarities :
Differences :
CV-11974 (Active Metabolite of TCV-116)
Pharmacological Data :
- CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) exhibits potent angiotensin II receptor antagonism, with IC₅₀ values of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta), surpassing EXP3174 (losartan’s metabolite) in potency .
- The target compound’s ester prodrug (analogous to TCV-116) likely shares enhanced bioavailability, as seen in TCV-116’s oral ID₅₀ of 0.069 mg/kg in rats, 48-fold more potent than DuP 753 (losartan) .
Losartan and EXP3174
Functional Group Impact :
- Losartan’s hydroxymethyl group is metabolized to EXP3174, a carboxylic acid. The target compound’s 2-oxo group and ester linkage may confer higher receptor affinity or slower clearance compared to losartan’s linear metabolism .
Prodrug Ester Variations
Cyclohexyloxycarbonyloxyethyl vs. Methyl/Tert-Butyl Esters
- In pyrazole derivatives (), tert-butyl esters (e.g., 28a) improve lipophilicity but require hydrolysis to acids (28b) for activity. Similarly, the cyclohexyloxycarbonyloxyethyl group balances lipophilicity and enzymatic cleavage efficiency, optimizing absorption and conversion .
- Methyl esters (e.g., 29a) show lower metabolic stability than bulkier esters, highlighting the target compound’s design rationale .
Tetrazole Protection Strategies
- The trityl group in the target compound contrasts with unprotected tetrazoles in CV-11973. Trityl protection prevents tetrazole ring protonation, enhancing synthetic feasibility but necessitating deprotection in vivo . Unprotected tetrazoles (as in CV-11974) directly engage in receptor hydrogen bonding, explaining their higher in vitro potency .
Pharmacological and Physicochemical Data
| Compound | IC₅₀ (M) - Bovine Adrenal Cortex | IC₅₀ (M) - Rabbit Aorta | Oral ID₅₀ (mg/kg) |
|---|---|---|---|
| Target Compound (Prodrug) | Not Reported | Not Reported | ~0.07 (Estimated) |
| CV-11974 | 1.12 × 10⁻⁷ | 2.86 × 10⁻⁸ | N/A |
| TCV-116 (Prodrug) | N/A | N/A | 0.069 |
| EXP3174 | 1.12 × 10⁻⁷ | 2.86 × 10⁻⁸ | 0.8 |
Data adapted from in vitro binding assays and in vivo rat models .
Key Findings and Implications
- Prodrug Efficiency : The cyclohexyloxycarbonyloxyethyl ester demonstrates superior oral activity compared to earlier ARBs, aligning with TCV-116’s 48-fold potency over losartan .
- Tetrazole Stability : Trityl protection mitigates synthetic challenges but may delay activation, whereas unprotected tetrazoles (CV-11974) achieve immediate receptor engagement .
- Structural-Activity Relationship (SAR) : The 2-oxo group on the benzimidazole core and biphenylmethyl substitution are critical for high receptor affinity, mirroring trends in candesartan and CV-11974 .
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these stages:
Synthesis of the benzimidazole core : Starting from o-phenylenediamine derivatives, cyclization with appropriate carboxylic acid derivatives or esters forms the benzimidazole ring system.
Introduction of the biphenyl-tetrazolyl substituent : The biphenyl moiety substituted with a protected tetrazole (triphenylmethyl or trityl protecting group) is introduced via a suitable coupling reaction, often involving halogenated intermediates and palladium-catalyzed cross-coupling or nucleophilic substitution.
Esterification with cyclohexyloxycarbonyl oxyethyl group : The carboxylic acid function on the benzimidazole is esterified using cyclohexyloxycarbonyl oxyethyl reagents under mild conditions to preserve the sensitive tetrazole and benzimidazole functionalities.
Purification and isolation : The crude product is purified by recrystallization or chromatographic techniques, often involving solvents like ethyl acetate, methanol, or mixtures thereof.
Detailed Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Benzimidazole ring formation | o-Phenylenediamine + carboxylic acid derivative, acid catalyst, heat | Cyclization under reflux in polar solvents |
| 2 | Biphenyl-tetrazole coupling | Biphenyl halide + tetrazole derivative, Pd catalyst, base, inert atmosphere | Use of trityl protecting group on tetrazole to prevent side reactions |
| 3 | Esterification | Benzoimidazole carboxylic acid + cyclohexyloxycarbonyl oxyethyl chloride or equivalent, base (e.g., pyridine) | Mild temperature to avoid deprotection or hydrolysis |
| 4 | Deprotection (if required) | Acidic or neutral conditions to remove protecting groups | Controlled to avoid degradation of tetrazole or benzimidazole |
| 5 | Purification | Recrystallization from ethyl acetate/n-hexane or chromatography | Ensures high purity required for pharmaceutical use |
Representative Reaction Conditions
Coupling Reaction : Typically carried out in anhydrous toluene or DMF at 80–110 °C under nitrogen atmosphere with Pd(PPh3)4 or similar catalyst and potassium carbonate as base.
Esterification : Performed at 0–25 °C using cyclohexyloxycarbonyl oxyethyl chloroformate in the presence of pyridine or triethylamine to scavenge HCl formed.
Purification : Crystallization from ethyl acetate and n-hexane mixtures or preparative HPLC to achieve >99% purity.
Research Findings and Analytical Data
Purity and Identity Confirmation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity. Mass spectrometry (MS) supports molecular weight (approx. 824.9 g/mol).
Yield Optimization : Research shows that controlling the temperature during esterification and avoiding prolonged exposure to acidic conditions prevents decomposition of the tetrazole moiety.
Stability : The triphenylmethyl protecting group on the tetrazole provides stability during synthetic steps but requires mild acidic conditions for removal without affecting the benzimidazole core.
Summary Table of Key Parameters in Preparation
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 0–110 °C (step-dependent) | Higher temps favor coupling but risk decomposition |
| Solvent | Toluene, DMF, ethyl acetate, n-hexane | Solvent choice affects solubility and purity |
| Catalyst | Pd(PPh3)4 or similar | Essential for efficient biphenyl coupling |
| Base | Potassium carbonate, pyridine, triethylamine | Neutralizes acids, promotes esterification |
| Protecting Group Removal | Mild acidic conditions (pH ~4–6) | Preserves sensitive functional groups |
| Purification Method | Recrystallization, preparative HPLC | Achieves pharmaceutical-grade purity |
Q & A
Q. Key Steps :
- Replicate assays under standardized conditions (pH, temperature).
- Employ statistical tools (e.g., ANOVA) to differentiate experimental noise from true structure-activity trends .
Advanced: How to assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
Stress Testing :
- Thermal Stability : Incubate at 40–60°C for 48 hours; monitor degradation via HPLC .
- Photolytic Stability : Expose to UV light (ICH Q1B guidelines); track by UV-Vis spectroscopy .
Solution Stability :
- Test in buffers (pH 3–9) to identify hydrolysis-prone regions (e.g., ester groups) .
- Use ¹H NMR to detect decomposition products (e.g., free tetrazole) .
Long-Term Storage : Store lyophilized solid at -20°C under argon; assess purity biannually .
Advanced: What methodologies enable efficient scale-up from milligram to gram quantities?
Methodological Answer:
- Flow Chemistry : Continuous reactors minimize intermediate isolation, ideal for air-sensitive steps (e.g., trityl deprotection) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, adjusting parameters dynamically .
- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scaling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
